molecular formula C14H21N3O3 B3027349 (R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1286208-47-6

(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B3027349
CAS No.: 1286208-47-6
M. Wt: 279.33
InChI Key: YNAALYNGYTZCOK-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold with a Boc (tert-butoxycarbonyl) protecting group, an aminopyridine moiety, and a stereocenter in the (R)-configuration . Its molecular formula is C14H21N3O3 and it has a molecular weight of 279.34 g/mol . The presence of both a protected amine on the pyrrolidine ring and a free amino group on the pyridine ring makes it a versatile intermediate for further chemical synthesis . The Boc group can be readily removed under mild acidic conditions to reveal a secondary amine, allowing for the introduction of various other functional groups . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this intermediate in the synthesis of more complex molecules, such as potential pharmaceutical candidates. For a specific price quote or to discuss custom synthesis options, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAALYNGYTZCOK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120827
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-47-6
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Aminopyridin-2-yloxy Moiety: This step involves the nucleophilic substitution reaction where the aminopyridin-2-yloxy group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis.

Reaction ConditionsReagents/CatalystsProducts FormedYieldSource
Acidic deprotection4 M HCl in dioxane/MeOH(R)-3-(3-aminopyridin-2-yloxy)pyrrolidine hydrochloride71.8%

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol .

Amide Bond Formation

The deprotected pyrrolidine amine undergoes coupling with carboxylic acids or activated esters to form amides, a key step in drug conjugate synthesis.

Reaction TypeReagents/CatalystsProductsYieldSource
Amide couplingHATU, TEA, DMF(R)-3-(3-aminopyridin-2-yloxy)pyrrolidine amide derivatives71.8%

Example : Reaction with 6-amino-1,2,3,4-tetrahydroisoquinoline in the presence of HATU forms a stable amide bond .

Functionalization of the 3-Aminopyridine Moiety

The 3-aminopyridine group participates in electrophilic substitution and cross-coupling reactions.

Acylation

Reaction ConditionsReagentsProductsSource
AcetylationAcetic anhydride, baseN-acetylated pyridine derivative

Oxidation Reactions

The pyrrolidine ring and amino group are susceptible to oxidation under harsh conditions.

Reaction TypeReagentsProductsNotesSource
Pyrrolidine oxidationKMnO₄, H₂O₂Pyrrolidone derivativesLimited data; inferred from analogs

Ether Bond Reactivity

The pyridinyl ether linkage is stable under mild conditions but cleavable via:

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures .

  • Nucleophilic Displacement : Using strong bases (e.g., NaH) in polar aprotic solvents .

Comparative Reactivity of Structural Analogs

CompoundKey ReactionUnique FeatureSource
(S)-tert-butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylateBuchwald–Hartwig aminationAmino group enables C–N coupling
tert-Butyl 4-aminopiperidine-1-carboxylatePalladium-catalyzed aryl halide couplingPiperidine scaffold diversification

Key Research Findings

  • Deprotection Efficiency : Yields for Boc cleavage exceed 70% under optimized acidic conditions .

  • Stereochemical Integrity : The (R)-configuration at the pyrrolidine center remains intact during amide bond formation .

  • Amino Group Utility : The 3-aminopyridine substituent enhances solubility and enables directed functionalization .

Scientific Research Applications

Drug Development

(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate serves as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties, particularly against breast and lung cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor growth has been documented, making it a candidate for further drug development .

Neuropharmacology

This compound has shown potential in neuropharmacological applications, particularly in the modulation of neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that this compound can influence the activity of neurotransmitters such as serotonin and dopamine. This modulation is crucial for developing treatments for mood disorders and neurodegenerative diseases.

Case Study: Treatment of Depression
In animal models, this compound demonstrated antidepressant-like effects, suggesting its potential as a therapeutic agent for depression . Further studies are needed to elucidate the mechanisms behind these effects.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic SubstitutionPyrrolidine Derivatives85
CyclizationTetrahydroquinolines90
Coupling ReactionBiologically Active Compounds78

Potential Applications in Agriculture

Emerging research suggests that this compound may have applications in agricultural chemistry as a plant growth regulator or pesticide.

Plant Growth Regulation

Preliminary studies indicate that certain derivatives can enhance growth rates and resistance to pests in various crops, although further research is required to confirm these effects .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogues differ primarily in pyridine ring substituents, linkage type (direct ether vs. methylene bridge), and stereochemistry. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Pyridine Molecular Formula Molecular Weight CAS Number Key Features
Target Compound* 3-amino C₁₄H₁₉N₃O₃ ~293.33† - Electron-donating amino group; potential for hydrogen bonding
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo-3-iodo C₁₅H₂₀BrIN₂O₃ 483.14 1186311-10-3 Halogen substituents (Br, I); lipophilic, bulky
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 2-methoxy-5-methyl C₁₆H₂₄N₂O₃ 292.37 1228665-86-8 Methoxy and methyl groups; moderate steric hindrance
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 3-iodo-6-pyrrolidinyl C₁₉H₂₈IN₃O₃ 473.35 1228665-81-3 Pyrrolidine substituent; enhances basicity and hydrogen bonding potential
(R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate 3-fluoro-2-nitro (phenoxy) C₁₅H₁₉FN₂O₅ 326.32 1233859-92-1 Nitro and fluoro groups; electron-withdrawing effects

*Inferred from structural similarity to and ; †Calculated based on formula.

Research and Commercial Considerations

  • Pricing : Most analogues (e.g., CAS 1186311-10-3, CAS 1228665-86-8) are priced at $400/g for 1-g quantities, reflecting high synthesis costs due to halogenation or stereochemical complexity .

Biological Activity

(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate, with the CAS number 1286208-47-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3C_{14}H_{21}N_{3}O_{3}. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-(3-aminopyridin-2-yloxy) moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O₃
Molecular Weight279.33 g/mol
CAS Number1286208-47-6

Research indicates that compounds similar to (R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine derivatives can act as inhibitors for various kinases, including those involved in viral replication pathways. This suggests potential antiviral properties, particularly against viruses like Dengue .

Antiviral Activity

In studies focusing on dengue virus (DENV), (R)-tert-butyl derivatives have shown promising results as selective inhibitors. The compound's ability to inhibit the activity of adaptor-associated kinase 1 (AAK1) has been highlighted as a significant mechanism for its antiviral effects .

Table: Summary of Antiviral Studies

Study ReferenceCompoundActivityTarget
Verdonck et al. 2019Pyrrolidine derivativesPotent anti-DENVAAK1
Pu et al. 2020Various AAK1 inhibitorsSynergistic antiviralDENV

Cytotoxicity and Safety Profile

The cytotoxic effects of (R)-tert-butyl derivatives have been evaluated in various cell lines. The structure-activity relationship indicates that modifications at specific positions on the pyridine ring can lead to increased cytotoxicity. For example, compounds with amino groups at the 2-position of the pyridine ring exhibited higher cytotoxicity compared to those at the 4-position .

Table: Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)
(R)-tert-butyl derivativeHeLa15
Control compoundHeLa>50

Case Study 1: Inhibition of AAK1 in DENV

A study conducted by Verdonck et al. demonstrated that (R)-tert-butyl derivatives significantly inhibited AAK1 activity in human primary dendritic cells, showcasing their potential as therapeutic agents against DENV infections. The study utilized an ex vivo model system to evaluate the efficacy and safety of these compounds .

Case Study 2: Structure-Activity Relationship Analysis

Research by Pu et al. explored various structural modifications on pyrrolidine derivatives and their impact on biological activity. The findings indicated that specific substitutions could enhance both antiviral efficacy and cytotoxicity, providing insights for future drug design .

Q & A

Q. What are the critical steps in synthesizing (R)-tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate?

Synthesis typically involves:

  • Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses .
  • Coupling the aminopyridine moiety via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl esters of pyrrolidine derivatives are often coupled with halogenated pyridines using catalysts like DMAP and bases (e.g., triethylamine) in dichloromethane at 0–20°C .
  • Deprotection and purification via flash column chromatography (e.g., hexane/EtOAc gradients) to isolate the final product .

Q. Which analytical techniques confirm the structure and enantiomeric purity of this compound?

  • NMR spectroscopy (¹H, ¹³C) to verify regiochemistry and Boc group integrity .
  • Mass spectrometry (MS) for molecular weight confirmation. ESI-MS is commonly used, as demonstrated for related pyrrolidine-pyrimidine hybrids (e.g., [M+H]+ ion analysis) .
  • Chiral HPLC or polarimetry to assess enantiomeric excess, critical for maintaining the (R)-configuration .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or oxidation of the aminopyridine moiety .
  • Avoid exposure to moisture and high temperatures (>100°C), as tert-butyl esters are prone to thermal decomposition .

Advanced Research Questions

Q. How can coupling efficiency between pyrrolidine and aminopyridine be optimized?

  • Activation of the leaving group : Use iodine or bromine substituents on the pyridine ring to enhance electrophilicity, as seen in tert-butyl 3-iodopyridine derivatives .
  • Catalyst selection : DMAP or Pd-based catalysts improve nucleophilic substitution kinetics .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to non-polar media .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility)?

  • Experimental validation : Use shake-flask or HPLC methods to measure LogP, as computational predictions (e.g., XLogP3) may vary. For example, a related pyrrolidine derivative showed LogP = 2.72 experimentally versus ~3.1 computationally .
  • Solubility screening : Test in DMSO, ethanol, or aqueous buffers (pH 1–7) to address discrepancies arising from ionization states .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Chiral auxiliaries : Use (R)-configured starting materials, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, to avoid racemization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in coupling reactions to preserve stereochemistry .

Q. What are the implications of the 3-aminopyridine group’s reactivity in downstream applications?

  • Nucleophilic sensitivity : The amino group may require protection (e.g., trifluoroacetyl) during further functionalization to prevent side reactions .
  • Metal coordination : The pyridine nitrogen can act as a ligand in catalysis, necessitating inert reaction conditions to avoid unintended coordination .

Data Contradiction Analysis

Q. Why do NMR spectra of similar tert-butyl pyrrolidine derivatives show variability in chemical shifts?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton environments, particularly for NH or OH groups .
  • Conformational flexibility : Rotameric states of the pyrrolidine ring may lead to split peaks in ¹H NMR, requiring variable-temperature NMR for resolution .

Q. How to interpret conflicting cytotoxicity data for analogs of this compound?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or exposure times (24h vs. 48h) can skew results. Standardize protocols using guidelines from anticancer agent studies .
  • Impurity analysis : Trace solvents (e.g., DCM residuals) may artificially elevate toxicity; validate purity via HPLC before testing .

Methodological Best Practices

Q. What safety precautions are critical when working with tert-butyl pyrrolidine carboxylates?

  • Personal protective equipment (PPE) : Use gloves and goggles to avoid skin/eye contact, as tert-butyl esters may release toxic gases (e.g., isobutylene) upon decomposition .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

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